molecular formula C11H22O4 B14633244 (1R,3S)-1,3-Bis(dimethoxymethyl)cyclopentane CAS No. 54281-38-8

(1R,3S)-1,3-Bis(dimethoxymethyl)cyclopentane

Cat. No.: B14633244
CAS No.: 54281-38-8
M. Wt: 218.29 g/mol
InChI Key: MBYYQIDJCMIEGR-DTORHVGOSA-N
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Description

(1R,3S)-1,3-Bis(dimethoxymethyl)cyclopentane is a chiral organic compound with two stereocenters It is a derivative of cyclopentane, where two hydrogen atoms are replaced by dimethoxymethyl groups at the 1 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3S)-1,3-Bis(dimethoxymethyl)cyclopentane typically involves the use of chiral starting materials and specific reaction conditions to ensure the correct stereochemistry. One common method involves the asymmetric cycloaddition of cyclopentadiene with a chiral N-acylhydroxyamine compound, followed by a series of hydrogenation and hydrolysis steps .

Industrial Production Methods

For large-scale industrial production, the synthesis route must be optimized for cost-effectiveness and efficiency. This often involves the use of readily available raw materials and catalysts to enhance the reaction yield and selectivity. The reaction conditions are carefully controlled to maintain the desired stereochemistry and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(1R,3S)-1,3-Bis(dimethoxymethyl)cyclopentane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

(1R,3S)-1,3-Bis(dimethoxymethyl)cyclopentane has several applications in scientific research:

Mechanism of Action

The mechanism by which (1R,3S)-1,3-Bis(dimethoxymethyl)cyclopentane exerts its effects depends on its specific application. In chemical reactions, its chiral centers play a crucial role in determining the stereochemistry of the products. The molecular targets and pathways involved vary based on the reaction conditions and the nature of the reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,3S)-1,3-Bis(dimethoxymethyl)cyclopentane is unique due to its specific stereochemistry, which imparts distinct chemical and physical properties. This makes it valuable in applications requiring precise control over molecular configuration .

Properties

CAS No.

54281-38-8

Molecular Formula

C11H22O4

Molecular Weight

218.29 g/mol

IUPAC Name

(1S,3R)-1,3-bis(dimethoxymethyl)cyclopentane

InChI

InChI=1S/C11H22O4/c1-12-10(13-2)8-5-6-9(7-8)11(14-3)15-4/h8-11H,5-7H2,1-4H3/t8-,9+

InChI Key

MBYYQIDJCMIEGR-DTORHVGOSA-N

Isomeric SMILES

COC([C@@H]1CC[C@@H](C1)C(OC)OC)OC

Canonical SMILES

COC(C1CCC(C1)C(OC)OC)OC

Origin of Product

United States

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